molecular formula C15H11N3Na3O8P B607523 FOBISIN101 CAS No. 1370281-06-3

FOBISIN101

Cat. No. B607523
M. Wt: 461.2091
InChI Key: VCUDBCPCDKEAKO-GLCFPVLVSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

FOBISIN101 is a novel inhibitor of all 14-3-3 isoforms in 14-3-3 PPIs.

Scientific Research Applications

1. Protein-Protein Interaction Inhibition

FOBISIN101, identified as a 14-3-3 protein-protein interaction inhibitor, is significant in the study of the 14-3-3 family of phosphoserine/threonine-recognition proteins. These proteins play critical roles in signaling networks impacting various physiological and pathophysiological functions, including cancer and neurodegenerative disorders. FOBISIN101 has been shown to effectively block the binding of 14-3-3 with specific proteins like Raf-1 and proline-rich AKT substrate, 40 kDa. This inhibition leads to the neutralization of 14-3-3's ability to activate certain enzymes, offering a potential pathway for therapeutic development against diseases mediated by 14-3-3 proteins (Zhao et al., 2011).

2. Covalent Attachment to Proteins

Further research into FOBISIN101 revealed its ability to form a covalent attachment to proteins. The structural analysis showed that FOBISIN101 binds to 14-3-3 proteins through a unique mechanism, involving a reduction of a double bond by X-rays. This creates a covalent linkage to a specific lysine residue in the binding groove of 14-3-3, resulting in the persistent inactivation of the protein. This finding suggests that FOBISIN101-like molecules could be developed as a new class of 14-3-3 inhibitors, potentially useful as radiation-triggered therapeutic agents for treating 14-3-3-mediated diseases (Roeglin et al., 2012).

properties

CAS RN

1370281-06-3

Product Name

FOBISIN101

Molecular Formula

C15H11N3Na3O8P

Molecular Weight

461.2091

IUPAC Name

Trisodium 4-[[4-formyl-3-[[hydroxy(oxido)phosphoryl]oxymethyl]-6-methyl-5-oxidopyridin-2-yl]diazenyl]benzoate

InChI

InChI=1S/C15H14N3O8P.3Na/c1-8-13(20)11(6-19)12(7-26-27(23,24)25)14(16-8)18-17-10-4-2-9(3-5-10)15(21)22;;;/h2-6,20H,7H2,1H3,(H,21,22)(H2,23,24,25);;;/q;3*+1/p-3/b18-17+;;;

InChI Key

VCUDBCPCDKEAKO-GLCFPVLVSA-K

SMILES

O=C([O-])C1=CC=C(/N=N/C2=NC(C)=C([O-])C(C=O)=C2COP([O-])(O)=O)C=C1.[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

FOBISIN101;  FOBISIN-101;  FOBISIN 101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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